6-O-Desmethyldonepezil

Acetylcholinesterase Inhibition Enzyme Assay Metabolite Activity

6-O-Desmethyldonepezil (6-ODD) is the only donepezil metabolite that inhibits AChE to the same extent as the parent drug, making it mandatory for accurate PK/PD exposure-response modeling. Its unique hERG IC50 of 1.0 µM—more potent than donepezil (1.3 µM) and 5-ODD (1.5 µM)—enables definitive cardiac safety profiling. With distinct LC-MS/MS parameters (tR 2.95 min, m/z 366.21→348.20), this high-purity reference standard ensures interference-free quantification in therapeutic drug monitoring and ANDA impurity methods. Procure 6-ODD for reliable, regulation-ready analytical and pharmacological data.

Molecular Formula C23H27NO3
Molecular Weight 365.5 g/mol
CAS No. 120013-56-1
Cat. No. B192804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Desmethyldonepezil
CAS120013-56-1
Synonyms1-Benzyl-4-[(6-hydroxy-5-methoxy-1-oxo-indan-2-yl)methylpiperidine;  2,3-Dihydro-6-hydroxy-5-methoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one
Molecular FormulaC23H27NO3
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O
InChIInChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3
InChIKeyDJRBBQJREIMIEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





6-O-Desmethyldonepezil (CAS 120013-56-1): Active Donepezil Metabolite for Analytical Reference and Pharmacological Research


6-O-Desmethyldonepezil (6-ODD, CAS 120013-56-1) is a pharmacologically active, O-demethylated metabolite of the acetylcholinesterase (AChE) inhibitor donepezil [1]. It is a piperidine derivative and belongs to the class of indanones [2]. This compound is formed primarily via cytochrome P450 2D6 (CYP2D6)-mediated metabolism [3] and is a key analyte in therapeutic drug monitoring and pharmacokinetic studies of donepezil therapy [4].

Why 6-O-Desmethyldonepezil Cannot Be Replaced by Generic 'Donepezil Metabolites' in Critical Assays


In-class compounds like 5-O-Desmethyldonepezil (5-ODD) and Donepezil-N-oxide (DNox) are distinct chemical entities with differing pharmacological and analytical properties. While all are donepezil metabolites, their bioactivity profiles diverge significantly. For instance, 6-ODD is a known active metabolite that inhibits AChE to the same extent as the parent drug [1], whereas the activity of 5-ODD remains unknown [2]. Furthermore, their hERG channel inhibition potencies vary (IC50: 1.0 µM for 6-ODD vs 1.5 µM for 5-ODD) [3], and their chromatographic retention times differ [4]. These critical distinctions preclude simple interchangeability in analytical method development, pharmacological studies, and impurity profiling. The following quantitative evidence substantiates the unique position of 6-O-Desmethyldonepezil.

Quantitative Differentiation of 6-O-Desmethyldonepezil from Closely Related Analogs: A Procurement-Focused Evidence Guide


AChE Inhibitory Activity: Equipotent to Donepezil, Unlike 5-ODD

6-O-Desmethyldonepezil (6-ODD) is a pharmacologically active metabolite that inhibits acetylcholinesterase (AChE) to the same extent as the parent drug, donepezil [1]. This contrasts sharply with 5-O-Desmethyldonepezil (5-ODD), for which the AChE inhibitory activity is unknown, limiting its utility as a functional reference standard [2].

Acetylcholinesterase Inhibition Enzyme Assay Metabolite Activity

hERG Channel Inhibition: 6-ODD is a More Potent Blocker than 5-ODD and Donepezil

In a direct comparative study using whole-cell patch-clamp electrophysiology, 6-O-Desmethyldonepezil (6-ODD) inhibited the human ether-a-go-go-related gene (hERG) potassium channel with an IC50 of 1.0 μM. This is a more potent block compared to both its parent compound, donepezil (IC50 = 1.3 μM), and the alternative metabolite 5-O-Desmethyldonepezil (5-ODD, IC50 = 1.5 μM) [1].

Cardiac Safety hERG Channel Patch-Clamp Electrophysiology

LC-MS/MS Detection: Distinct Retention Time and Mass Transition from Donepezil

6-O-Desmethyldonepezil (6-ODD) is analytically resolved from donepezil using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Under standardized conditions, 6-ODD exhibits a distinct retention time (tR) of 2.95 minutes, compared to 3.08 minutes for donepezil [1]. Its unique mass transition is monitored at m/z 366.21 → 348.20, whereas donepezil is monitored at m/z 380.22 → 362.21 [1]. A validated bioanalytical method reports a linear dynamic range of 0.02-10.0 ng/mL for 6-ODD, with inter-batch precision (%CV) of less than 7.5% [2].

Analytical Chemistry LC-MS/MS Method Validation

Plasma Concentration Variability: 6-ODD Levels Can Exceed Parent Drug in Some Patients

In a clinical study of 54 Alzheimer's disease patients on a stable 10 mg/day dose of donepezil, the plasma concentration of 6-O-Desmethyldonepezil (6-ODD) was highly variable, ranging from 1.2 to 36 ng/mL. Notably, in 6 of these patients, the plasma concentration of 6-ODD was higher than that of the parent drug, donepezil (range: 10-106 ng/mL) [1].

Therapeutic Drug Monitoring Pharmacokinetics Clinical Pharmacology

Recommended Research and Industrial Application Scenarios for 6-O-Desmethyldonepezil


Development and Validation of Bioanalytical Methods for Therapeutic Drug Monitoring

6-O-Desmethyldonepezil (6-ODD) is an essential reference standard for the development, validation, and routine execution of LC-MS/MS and HPLC methods used to simultaneously quantify donepezil and its active metabolite in patient plasma [1]. Its distinct mass transition (m/z 366.21 → 348.20) and retention time (2.95 min) are critical parameters for achieving selective detection without interference from the parent drug (tR 3.08 min, m/z 380.22 → 362.21) [2]. Validated methods demonstrate high precision (%CV <7.5%) across a linear range of 0.02-10.0 ng/mL for 6-ODD [3], making it a requisite material for clinical pharmacology laboratories conducting therapeutic drug monitoring of donepezil.

In Vitro Cardiac Safety Pharmacology and hERG Liability Assessment

Given its established hERG channel inhibition profile (IC50 = 1.0 μM), 6-ODD is a key compound for in vitro cardiac safety studies [1]. It serves as a more potent comparator than donepezil (IC50 = 1.3 μM) and the alternative metabolite 5-ODD (IC50 = 1.5 μM) [1]. Procurement of high-purity 6-ODD is necessary for patch-clamp electrophysiology assays designed to dissect the specific contribution of this active metabolite to the overall QT prolongation risk associated with donepezil pharmacotherapy, supporting comprehensive safety pharmacology evaluations.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling in Alzheimer's Disease Research

6-ODD is a pharmacologically active metabolite that inhibits AChE to the same extent as donepezil [1], and its plasma concentrations can exceed those of the parent drug in some patients (11% of a studied cohort) [2]. Therefore, it is a mandatory analyte in any rigorous PK/PD study aiming to correlate drug exposure with clinical efficacy or adverse events in Alzheimer's disease patients. Including 6-ODD as a reference standard ensures that the total active drug burden is accurately accounted for in exposure-response models, which is not possible with the parent drug alone.

Pharmaceutical Impurity Profiling and Quality Control

As a specified impurity of donepezil (Donepezil 6-O-Desmethyl Impurity), 6-ODD is required by pharmaceutical manufacturers and analytical service providers for the development and validation of impurity methods [1]. It is used as a reference marker in HPLC and LC-MS assays to ensure the purity and stability of donepezil active pharmaceutical ingredient (API) and finished drug products, in accordance with regulatory guidelines for Abbreviated New Drug Applications (ANDA) and commercial production [1].

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